2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
Description
2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a pyrimidine-based compound characterized by a bromophenoxy group at the pyrimidine ring’s 5-position and a 2-methylallyloxy-substituted phenol moiety at the 4-position. Pyrimidine derivatives are widely studied for medicinal applications, including antimicrobial and anticancer activities, due to their ability to mimic nucleobases and interfere with cellular processes .
Properties
IUPAC Name |
2-[5-(2-bromophenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c1-13(2)11-25-14-7-8-15(17(24)9-14)20-19(10-22-12-23-20)26-18-6-4-3-5-16(18)21/h3-10,12,24H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOAIPIXEBZREZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol, with the molecular formula C20H17BrN2O3 and a molecular weight of 413.271 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenoxy group and a pyrimidine ring, which are known for their roles in various biological activities. The presence of the 2-methylallyloxy group enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for certain kinases or phosphatases, affecting signaling pathways critical for cell proliferation and survival.
- Receptor Modulation : It may bind to specific receptors involved in inflammatory responses or cancer progression, modulating their activity and downstream effects.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, studies on related pyrimidine derivatives have shown significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | |
| A549 (Lung) | 20 | |
| HeLa (Cervical) | 10 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against bacteria and fungi through mechanisms involving disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
Case Studies
- Anticancer Efficacy : A study investigated the effects of similar pyrimidine derivatives on MCF-7 breast cancer cells, where the compounds showed a dose-dependent decrease in cell viability. The study highlighted the importance of the bromophenoxy substituent in enhancing cytotoxicity through apoptosis induction.
- Antimicrobial Testing : In another study, derivatives were tested against various pathogens, revealing that modifications to the phenolic structure significantly influenced antimicrobial activity. The presence of the bromine atom was noted to enhance efficacy against Gram-positive bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Substituent Analysis
The compound’s structural analogs differ primarily in substituent groups on the pyrimidine core and phenol ring. Key comparisons include:
Key Observations :
- Halogen Effects : Bromine at the pyrimidine’s 5-position (as in the target compound and BH26527) enhances electrophilicity and binding to hydrophobic enzyme pockets compared to methoxy or methyl groups .
- Phenol Substituents: The 2-methylallyloxy group in the target compound may improve membrane permeability over bulkier groups like 2-chloro-4-fluorobenzyl in BH26527 .
- Bioactivity: Trifluoromethyl and thiadiazole moieties (e.g., compound 6a in ) show higher antifungal activity (65–80% inhibition at 50 µg/mL) than bromophenoxy derivatives, suggesting substituent polarity and electron-withdrawing effects are critical .
Pharmacological Potential
- Antimicrobial Activity: The bromophenoxy group may target microbial DNA gyrase, as seen in ’s derivative (65.24% yield, active against B. cinerea) .
- Cancer Targets : BH26527’s chlorobenzyl group enhances kinase inhibition, suggesting the target compound’s methylallyloxy group could be optimized for similar efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
